1,1,1,3,3,5-Hexachloro-5,5-dimethyltrisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,5-Hexachloro-5,5-dimethyltrisiloxane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon, chlorine, and methyl groups in its structure
Vorbereitungsmethoden
The synthesis of 1,1,1,3,3,5-Hexachloro-5,5-dimethyltrisiloxane typically involves the chlorination of organosilicon precursors. One common method includes the reaction of hexamethyldisiloxane with chlorine gas under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination. Industrial production methods may involve continuous flow reactors to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1,1,1,3,3,5-Hexachloro-5,5-dimethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium alkoxides and amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases, leading to the formation of silanols and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,5-Hexachloro-5,5-dimethyltrisiloxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in the development of bioactive molecules and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,5-Hexachloro-5,5-dimethyltrisiloxane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its ability to undergo hydrolysis and substitution reactions allows it to modify the chemical environment in which it is present, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,3,5-Hexachloro-5,5-dimethyltrisiloxane can be compared with other similar compounds such as:
1,1,1,3,3,3-Hexachloropropane: Both compounds contain multiple chlorine atoms, but differ in their core structures and reactivity.
1,1,3,3,5,5-Hexamethyltrisiloxane: This compound has methyl groups instead of chlorine atoms, leading to different chemical properties and applications.
Hexachlorocyclohexane: While also containing chlorine atoms, this compound has a cyclohexane ring structure, making its reactivity distinct from that of this compound.
Eigenschaften
CAS-Nummer |
115147-33-6 |
---|---|
Molekularformel |
C2H6Cl6O2Si3 |
Molekulargewicht |
359.0 g/mol |
IUPAC-Name |
trichloro-[dichloro-[chloro(dimethyl)silyl]oxysilyl]oxysilane |
InChI |
InChI=1S/C2H6Cl6O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-2H3 |
InChI-Schlüssel |
VBJAGLBYDANOCU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(O[Si](O[Si](Cl)(Cl)Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.